4-(叔丁基)吡啶甲酸

描述

4-(tert-Butyl)picolinic acid is a chemical compound that is related to various research areas, including organic synthesis, charge transfer, and molecular interactions. Although the provided papers do not directly discuss 4-(tert-Butyl)picolinic acid, they do provide insights into the behavior of similar tert-butyl substituted compounds and their chemical properties.

Synthesis Analysis

The synthesis of tert-butyl substituted compounds can be complex and often requires specific conditions to achieve the desired product. For instance, the synthesis of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid involved a condensation reaction followed by cyclodehydration and aqueous hydrolysis, indicating the potential steps that might be involved in synthesizing related compounds like 4-(tert-Butyl)picolinic acid . Additionally, the synthesis of (3R)-2-(tert-Butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid with high enantiomeric excess suggests that stereochemistry can be an important consideration in the synthesis of tert-butyl substituted compounds .

Molecular Structure Analysis

The molecular structure of tert-butyl substituted compounds can exhibit unique features. For example, the cyclopalladation of (S)-4-tert-butyl-2-methyl-2-oxazoline resulted in an exo-palladacycle with an (sp3)C-Pd bond, highlighting the potential for unusual bonding patterns in tert-butyl substituted molecules . The rigid structure of tris(picolinolato)-4-tert-butylcalix arene also demonstrates how tert-butyl groups can influence the overall conformation and stability of a molecule .

Chemical Reactions Analysis

The reactivity of tert-butyl substituted compounds can vary significantly depending on the molecular context. For example, tert-butyl nitrite was used as both an oxidant and a N1 synthon in a multicomponent reaction, leading to the formation of fused quinolines and isoquinolines through three sequential C-N bond formations . This indicates that tert-butyl groups can play a role in facilitating or directing certain chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl substituted compounds can be influenced by their molecular structure. The intramolecular charge transfer and dual fluorescence observed with NTC6, a planarized aminobenzonitrile with a tert-butyl group, suggest that tert-butyl substituents can affect electronic properties and solvatochromic behavior . The unusual up-field chemical shift observed in the tris(picolinolato)-4-tert-butylcalix arene also points to the impact of tert-butyl groups on NMR spectroscopic properties .

科学研究应用

抗氧化活性和分析方法

4-(叔丁基)吡啶甲酸作为吡啶甲酸的结构变体,可能有助于更广泛地理解抗氧化机制。抗氧化活性在食品工程、医学和药学等各个领域至关重要。分析方法如氧自由基吸收能力(ORAC)和铁还原抗氧化功率(FRAP)测试等被用于确定化合物的抗氧化能力。这些方法基于化学反应和通过分光光度法评估动力学或平衡状态,突出了这些化合物在抗氧化分析中的重要性 (Munteanu & Apetrei, 2021)。

酚类抗氧化剂对环境和人类健康的影响

合成酚类抗氧化剂(SPAs),如2,6-二叔丁基-4-甲基苯酚(BHT),以及潜在的衍生物或结构类似物如4-(叔丁基)吡啶甲酸,在各个行业广泛使用。它们在环境中的存在、人类暴露以及相关毒性引起了日益关注。SPAs已被检测到存在于各种环境基质和人体组织中,表明广泛暴露。毒性研究表明潜在的肝毒性、内分泌干扰和致癌性,突出了对更安全替代品的研究的需求 (Liu & Mabury, 2020)。

锌吸收机制

由于4-(叔丁基)吡啶甲酸在结构上与吡啶甲酸相似,可能有助于理解人体中锌的吸收。吡啶甲酸已被确定为锌吸收的关键分子,促进其跨越肠道膜的运输。这一过程对于维持锌的稳态至关重要,这对于各种生理功能是必不可少的 (Evans, 2009)。

相关化合物的药理活性

对与4-(叔丁基)吡啶甲酸结构相关的化合物的研究,如富沙酸(5-叔丁基吡啶甲酸),揭示了这一化学类别的广泛药理潜力。富沙酸对神经、心血管和免疫系统显示出多样的影响,展示了吡啶甲酸衍生物的药理多样性和潜在的治疗应用 (Wang & Ng, 1999)。

吸附和环境解毒

对苯氧基除草剂及其对土壤和有机物质的吸附的研究,包括对4-(2,4-二氯苯氧)丁酸等衍生物的分析,为环境修复策略提供了见解。了解类似化合物如4-(叔丁基)吡啶甲酸与天然吸附剂的相互作用可以为减轻类似化合物造成的环境污染的方法的发展提供信息 (Werner, Garratt, & Pigott, 2012)。

作用机制

Target of Action

Picolinic acid, a related compound, has been shown to interact with zinc finger proteins (zfps) . ZFPs are involved in various cellular processes, including viral replication and packaging .

Mode of Action

Picolinic acid, a structurally similar compound, works by binding to zfps, changing their structures, and disrupting zinc binding, thereby inhibiting their function .

Biochemical Pathways

Picolinic acid has been shown to affect immune responses, sometimes working in conjunction with other cytokines such as interferon gamma .

Result of Action

Picolinic acid has been shown to have anti-viral effects in vitro and in vivo .

未来方向

Research on “4-(tert-Butyl)picolinic acid” and similar compounds is ongoing. For instance, a study has been conducted on the design, synthesis, and herbicidal activity of novel 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds as potential herbicides . These compounds could be used as potential lead structures in the discovery of novel synthetic auxin herbicides .

属性

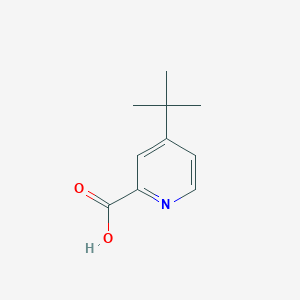

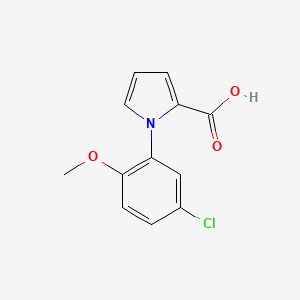

IUPAC Name |

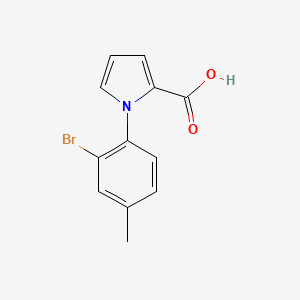

4-tert-butylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-10(2,3)7-4-5-11-8(6-7)9(12)13/h4-6H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDKBJZCKLMQKKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80560839 | |

| Record name | 4-tert-Butylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80560839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(tert-Butyl)picolinic acid | |

CAS RN |

42205-74-3 | |

| Record name | 4-(1,1-Dimethylethyl)-2-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42205-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-tert-Butylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80560839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[1-(2,4-Dimethylphenyl)pyrrolidin-3-yl]methanamine oxalate](/img/structure/B1286335.png)

![5-Cyclopropylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B1286354.png)